The compound (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, a member of the pyrazole family, is characterized by its unique structure that includes a pyrazole ring and an alcohol functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.
This compound can be synthesized through various organic synthesis methods, often involving reactions that incorporate pyrazole derivatives. The literature indicates that pyrazole compounds are widely studied for their biological activities, including anti-inflammatory and antimicrobial properties.
The synthesis of (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the following methods:
In a typical synthesis, the reaction may proceed as follows:
The molecular structure of (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol features:
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can participate in various chemical reactions, including:
These reactions typically require specific conditions such as temperature control and the presence of catalysts to achieve high yields and selectivity.
The biological mechanism of action for compounds like (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is often linked to their ability to interact with specific enzymes or receptors in biological systems. For instance:
Research indicates that pyrazole derivatives can exhibit various pharmacological effects, including anti-inflammatory and analgesic activities, potentially through modulation of inflammatory pathways.
Key physical properties include:
Chemical properties include:
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has potential applications in:
Chiral resolution remains a cornerstone for obtaining enantiomerically pure (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol from racemic mixtures. The process typically involves the formation of diastereomeric salts using chiral resolving agents like (S)-mandelic acid or tartaric acid derivatives. The critical principle exploits the divergent solubility of the diastereomeric pair in solvents like toluene-methanol mixtures, allowing selective crystallization of the target (S)-alcohol complex [10]. Efficiency hinges on the matching chirality between the resolving agent and the target enantiomer, where (S)-acids preferentially crystallize with (S)-alcohols. Post-crystallization, alkaline liberation (e.g., NaOH treatment) releases the enantiopure (S)-alcohol. A significant advancement involves integrating RRR (Resolution-Racemization-Recycle) protocols, where the undesired (R)-enantiomer undergoes in-situ racemization using HCl in toluene, enabling theoretical yields exceeding 50% by recycling the unwanted isomer [10] .
Table 1: Evaluation of Chiral Resolution Methods for (1S)-Alcohol
Resolving Agent | Solvent System | Diastereomeric Excess (de) | Yield (Isolated) | Key Limitation |
---|---|---|---|---|
(S)-Mandelic Acid | Toluene/Methanol | >98% | 45-48% (per cycle) | Requires racemization recycle |
L-(+)-Tartaric Acid | Ethanol/Water | 90-95% | 40-42% | Moderate solubility difference |
D-DBTA* | Acetone | 92-96% | 38-40% | High cost of resolving agent |
D-DBTA: Di-p-toluoyl-D-tartaric acid |
Transition metal catalysis offers direct access to the (S)-configured alcohol, circumventing resolution. Chiral Pd complexes facilitate asymmetric hydrogenation of prochiral ketones like 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. Ligands such as BINAP (2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl) or DuPhos (1,2-Bis(phospholano)benzene) induce high enantioselectivity by creating a sterically constrained chiral pocket around the metal center, enabling hydride transfer predominantly to the si- or re-face of the ketone [3]. Critical parameters include:
Biocatalysis leverages enantioselective ketoreductases (KREDs) for asymmetric reduction of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one to the (S)-alcohol. KREDs exhibit exceptional stereofacial discrimination by binding the ketone within a chiral active site, facilitating hydride transfer from NAD(P)H cofactors exclusively to the re-face. Key advantages include:
Alkylation at the pyrazole N1-position precedes or follows stereogenic center formation. Method selection impacts overall yield and enantiopurity retention.
Table 2: Pyrazole Alkylation Strategies for (1S)-Alcohol Precursors
Alkylation Timing | Reagent/Conditions | Advantages | Disadvantages | Yield Range |
---|---|---|---|---|
Pre-Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | Simplicity; stable alkylated intermediates | Risk of O-alkylation; requires purification | 75-85% |
Post-Alkylation | MeOTf, DBU, CH₃CN, 0°C | Avoids protection; functional group tolerance | May epimerize chiral center if harsh conditions | 70-80% |
Phase-Transfer | (nBu)₄N⁺HSO₄⁻, NaOH, CH₂Cl₂ | Mild conditions; high selectivity | Solvent-intensive; catalyst cost | 80-90% |
Post-alkylation is often preferred for stereosensitive intermediates, using mild bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and electrophiles like methyl triflate (MeOTf) to minimize racemization [4]. Regioselectivity challenges arise if the pyrazole lacks substituents at C4/C5, where N2-alkylation can compete. Steric directing groups or copper(I) catalysis (CuI, phenanthroline ligands) suppress this, achieving >95% N1-selectivity [7].
Solvent-free methodologies enhance sustainability for synthesizing pyrazole-alcohol derivatives. Key approaches include:
These methods align with ACS Green Chemistry Principles by minimizing waste (E-factor reduction by 60-80%), avoiding toxic solvents (DMF, DMSO), and lowering energy consumption [4] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9